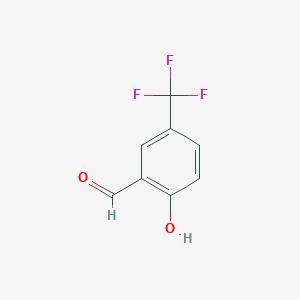

2-羟基-5-(三氟甲基)苯甲醛

概述

描述

2-Hydroxy-5-(trifluoromethoxy)benzaldehyde is an organic compound that is formed as an intermediate during the biotransformation pathways of CP-122,721 in humans .

Synthesis Analysis

The synthesis of 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde involves several steps. It can be prepared from 2-Methoxy-5-(trifluoromethoxy)benzaldehyde . It may also be used in the preparation of several compounds such as 2-[(E)-2-hydroxy-5-(trifluoromethoxy)benzylideneamino]-4-methylphenol, (E)-2-((3-fluorophenylimino)methyl)-4-(trifluoromethoxy) phenol, and 2-[(E)-(naphthalen-2-ylimino) methyl]-4-(trifluoromethoxy) phenol .Chemical Reactions Analysis

2-Hydroxy-5-(trifluoromethoxy)benzaldehyde is involved in several chemical reactions. It can be used in the preparation of various compounds, as mentioned in the Synthesis Analysis section .Physical And Chemical Properties Analysis

2-Hydroxy-5-(trifluoromethoxy)benzaldehyde is a solid substance with a boiling point of 82 °C/60 mmHg and a melting point of 31-33 °C . Its molecular weight is 206.12 . It has a SMILES string representation of Oc1ccc(OC(F)(F)F)cc1C=O .科学研究应用

光催化

2-羟基-5-(三氟甲基)苯甲醛的一个显着应用是在光催化领域。Marotta 等人 (2011) 的研究展示了其在使用 TiO2/Cu(II)/UV 太阳能系统将苯甲醇选择性氧化为苯甲醛中的作用。这项研究强调了此类化合物在促进光催化反应中的潜力,强调了它们在化学合成和环境应用中的重要性 (Marotta et al., 2011)。

合成化学

该化合物在合成化学中起着至关重要的作用。Jian-bin (2011) 研究了 5-叔丁基-2-羟基-苯甲醛的合成,提供了对 2-羟基-5-(三氟甲基)苯甲醛衍生物形成的见解,用于各种应用 (Hui Jian-bin, 2011)。此外,Zhang 等人 (2013) 研究了合成一系列立方烷钴和镍簇,其中包含 2-羟基-苯甲醛的衍生物,这可能对新材料和催化剂的开发产生影响 (Shuhua Zhang et al., 2013)。

固相有机合成

Swayze (1997) 探讨了使用苯甲醛衍生物(包括 2-羟基-5-(三氟甲基)苯甲醛)作为固相有机合成的连接剂。这项研究对于开发药物和化学制造的新方法具有重要意义 (E. Swayze, 1997)。

有机反应机理

Rozendaal 等人 (1993) 进行了一项研究,利用苯甲醛衍生物提供了对 Baylis-Hillman 反应机理的见解。这项研究增强了对复杂有机反应机理的理解,这对于开发新的合成策略至关重要 (E. V. Rozendaal et al., 1993)。

催化

苯甲醛衍生物在催化中的作用由 Wu 等人 (2021) 证明,他们在一氧化钌(II)催化的苯甲醛直接邻位 C-H 亚胺化中使用了相关化合物 2-氟-5-(三氟甲基)苯胺。该应用对于合成复杂有机分子和药物至关重要 (Yong Wu et al., 2021)。

安全和危害

This compound is considered hazardous. It can cause skin irritation, serious eye damage, and may cause respiratory irritation . The safety pictograms associated with this compound are GHS07 . Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

作用机制

Target of Action

It’s known to affect the respiratory system .

Biochemical Pathways

2-Hydroxy-5-(trifluoromethyl)benzaldehyde is formed as an intermediate during the biotransformation pathways of CP-122,721 in humans

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Hydroxy-5-(trifluoromethyl)benzaldehyde. For instance, it should be handled in a well-ventilated place . Contact with skin and eyes should be avoided, and formation of dust and aerosols should be prevented .

属性

IUPAC Name |

2-hydroxy-5-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O2/c9-8(10,11)6-1-2-7(13)5(3-6)4-12/h1-4,13H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXQPCQLNANMZFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)C=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxy-5-(trifluoromethyl)benzaldehyde | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3,4-difluorobenzamide](/img/structure/B2768041.png)

![2-[[5-(Tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2768048.png)

![6-(4-Fluorophenyl)-2-[[1-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl]methyl]pyridazin-3-one](/img/structure/B2768051.png)

![3-(2-chlorophenyl)-5-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)isoxazole-4-carboxamide](/img/structure/B2768052.png)

![4-(Imidazo[1,2-a]pyridin-2-yl)benzene-1,2-diol](/img/structure/B2768060.png)